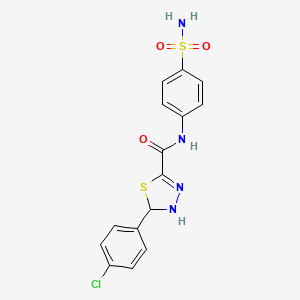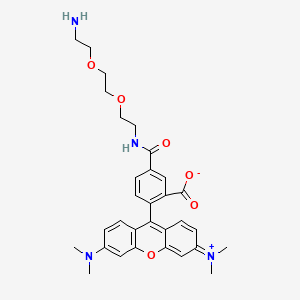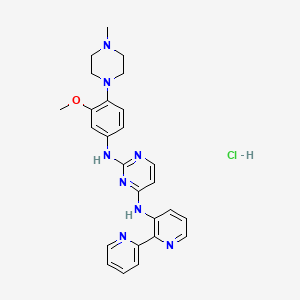
Insecticidal agent 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Insecticidal agent 5 is a synthetic chemical compound used to control insect populations. It is designed to target specific pests, reducing their numbers and preventing damage to crops and other materials. This compound is part of a broader category of insecticides that have been developed to address the challenges posed by insect pests in agriculture, public health, and other sectors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of insecticidal agent 5 involves multiple steps, starting with the preparation of the core structure. This typically includes the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure control. The process may involve:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and automated control to ensure consistency and efficiency. The production process is optimized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Insecticidal agent 5 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Aplicaciones Científicas De Investigación
Insecticidal agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications, such as targeting specific biological pathways.
Industry: Applied in the development of new insecticidal formulations and delivery systems.
Mecanismo De Acción
Insecticidal agent 5 can be compared with other similar compounds, such as:
Organophosphates: Known for their broad-spectrum activity but higher toxicity to non-target species.
Pyrethroids: Effective against a wide range of insects but may lead to resistance development.
Neonicotinoids: Target specific receptors in insects but have raised environmental concerns.
Uniqueness: this compound stands out due to its specific mode of action, reduced environmental impact, and lower risk of resistance development compared to other insecticides.
Comparación Con Compuestos Similares
Organophosphates: Malathion, parathion.
Pyrethroids: Permethrin, cypermethrin.
Neonicotinoids: Imidacloprid, thiamethoxam.
Propiedades
Fórmula molecular |
C15H13ClN4O3S2 |
|---|---|
Peso molecular |
396.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)-2,3-dihydro-1,3,4-thiadiazole-5-carboxamide |
InChI |
InChI=1S/C15H13ClN4O3S2/c16-10-3-1-9(2-4-10)14-19-20-15(24-14)13(21)18-11-5-7-12(8-6-11)25(17,22)23/h1-8,14,19H,(H,18,21)(H2,17,22,23) |
Clave InChI |
FSDFLEOPFDFLEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2NN=C(S2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)










![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)

